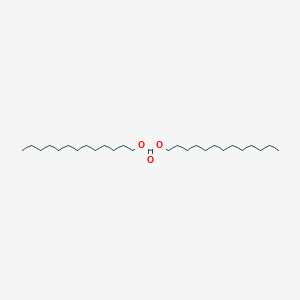
Bis(tridecan-1-yl) carbonate
Description
Bis(tridecan-1-yl) carbonate (C₂₇H₅₄O₃) is a dialkyl carbonate ester composed of a central carbonate group bonded to two tridecan-1-yl (C₁₃H₂₇) chains.
Properties
CAS No. |
13784-55-9 |
|---|---|
Molecular Formula |
C27H54O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
ditridecyl carbonate |
InChI |
InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
GKVQWKKFAVIRMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Other CAS No. |
13784-55-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The long alkyl chains in this compound impart hydrophobicity and thermal stability, whereas trichloromethyl groups in bis(trichloromethyl) carbonate increase electrophilicity and toxicity .
- Applications: Bis(trichloromethyl) carbonate is used as a toxic reagent in chemical synthesis (e.g., carbonylations) . Bis(α-alkylidene cyclic carbonate)s are polymer precursors for non-isocyanate polyurethanes (NIPUs) due to their ring-opening reactivity with amines .
Q & A
Q. How can this compound be integrated into non-isocyanate polyurethane (NIPU) synthesis, and what analytical methods validate copolymer structure?
- Methodology: Design polyaddition reactions with diamines, monitoring reaction kinetics via real-time H NMR or Raman spectroscopy. Use MALDI-TOF MS to confirm oligomer distributions and GPC/SEC to determine molecular weights .
- Advanced Analysis: Employ X-ray crystallography or SAXS to probe crosslinking density and correlate with mechanical testing (e.g., tensile strength) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodology: Apply multivariate analysis (e.g., PCA) to raw material purity, reaction parameters, and yield data. Use control charts (e.g., Shewhart) to identify outliers and implement Six Sigma protocols for process optimization .
- Limitations: Address confounding variables (e.g., humidity, catalyst aging) through factorial experimental design and sensitivity analysis .
Methodological Frameworks
Q. How should researchers design experiments to investigate the hydrolytic degradation mechanisms of this compound in aquatic environments?
- Experimental Design: Simulate hydrolysis under controlled pH/temperature conditions, using LC-MS to track degradation intermediates. Compare kinetics in freshwater vs. saline media to assess ionic strength effects .
- Validation: Cross-validate with isotopic labeling (e.g., C-labeled carbonate) and quantum mechanical calculations (DFT) to elucidate cleavage pathways .
Q. What protocols ensure robust structure-property relationship modeling for this compound in polymer matrices?
- Data Collection: Compile DSC, DMA, and tensile modulus data across copolymer compositions. Use QSPR models to correlate branching density with glass transition temperatures () .
- Critical Analysis: Address overfitting risks by validating models with independent datasets and reporting confidence intervals for predictive parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


